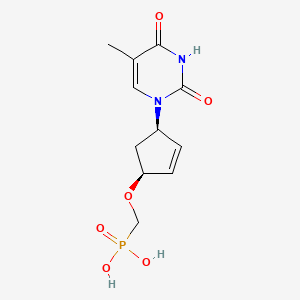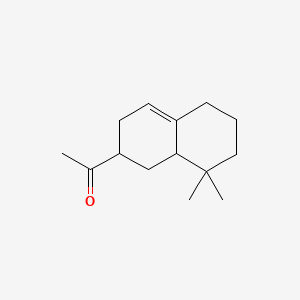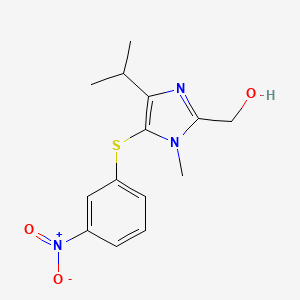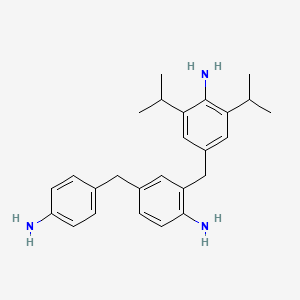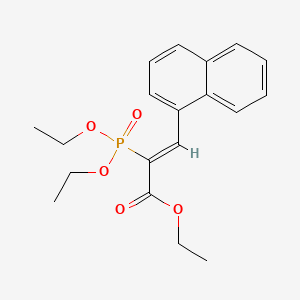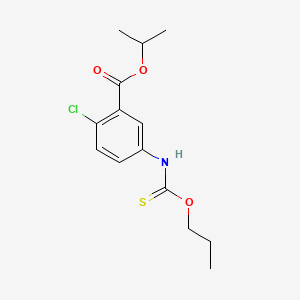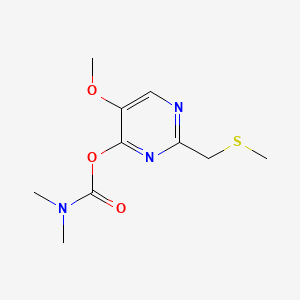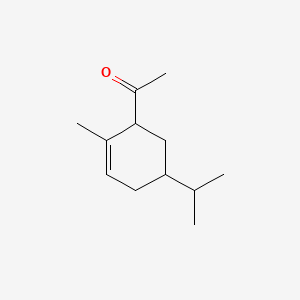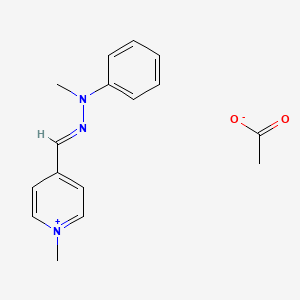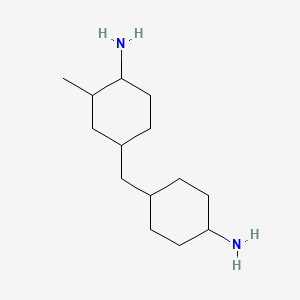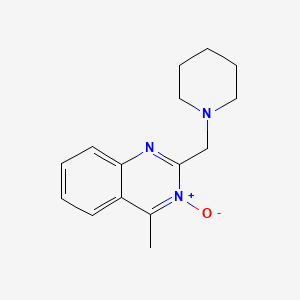
4-Methyl-2-(1-piperidinylmethyl)-2,3-dihydroquinazoline 3-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(1-piperidinylmethyl)-2,3-dihydroquinazoline 3-oxide is a heterocyclic compound that belongs to the quinazoline family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-piperidinylmethyl)-2,3-dihydroquinazoline 3-oxide typically involves the alkylation of ethyl N-methyl-4-amino-2-quinolone ester with methyl iodide to form a quaternary salt. This is followed by reduction with sodium hydride (NaH) to yield the corresponding acid derivative, which is then decarboxylated to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
4-Methyl-2-(1-piperidinylmethyl)-2,3-dihydroquinazoline 3-oxide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinazoline derivatives.
Reduction: Reduction reactions can yield different dihydroquinazoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are used for electrophilic substitution, while nucleophiles such as amines and thiols are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various dihydroquinazoline derivatives.
科学研究应用
4-Methyl-2-(1-piperidinylmethyl)-2,3-dihydroquinazoline 3-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 4-Methyl-2-(1-piperidinylmethyl)-2,3-dihydroquinazoline 3-oxide involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its ability to inhibit extracellular signal-regulated kinases 1/2 (ERK1/2), which are involved in cell proliferation and survival pathways . This inhibition can lead to antineoplastic effects, making it a potential candidate for cancer therapy.
相似化合物的比较
Similar Compounds
2,4-Diamino-6-piperidinopyrimidine 3-oxide: Known for its use in hair growth treatments.
4-Hydroxy-2-quinolones: These compounds have significant pharmaceutical and biological activities.
Uniqueness
4-Methyl-2-(1-piperidinylmethyl)-2,3-dihydroquinazoline 3-oxide is unique due to its specific structural features and the range of reactions it can undergo
属性
CAS 编号 |
6965-90-8 |
|---|---|
分子式 |
C15H19N3O |
分子量 |
257.33 g/mol |
IUPAC 名称 |
4-methyl-3-oxido-2-(piperidin-1-ylmethyl)quinazolin-3-ium |
InChI |
InChI=1S/C15H19N3O/c1-12-13-7-3-4-8-14(13)16-15(18(12)19)11-17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3 |
InChI 键 |
ITDUSYKNMGQVPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=[N+](C(=NC2=CC=CC=C12)CN3CCCCC3)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


